4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine
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Overview
Description
4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is a complex organic compound that features a piperazine ring substituted with a cyclopropylpyrimidinyl group and a dimethylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfoxides, while nucleophilic substitution can introduce various alkyl groups onto the piperazine ring.
Scientific Research Applications
4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine and pyrimidine structure.
4-{4-[2-(4-(2-Substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles: Compounds with antipsychotic properties that also feature a piperazine ring.
Uniqueness
4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group adds rigidity to the molecule, potentially enhancing its binding affinity and selectivity for certain biological targets.
Properties
IUPAC Name |
4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7/c1-22(2)17-19-8-6-15(21-17)24-11-9-23(10-12-24)14-5-7-18-16(20-14)13-3-4-13/h5-8,13H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKPOOHRHFKMHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC(=NC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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